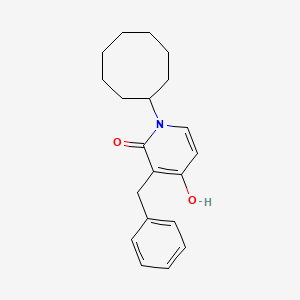

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone

Description

Properties

IUPAC Name |

3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c22-19-13-14-21(17-11-7-2-1-3-8-12-17)20(23)18(19)15-16-9-5-4-6-10-16/h4-6,9-10,13-14,17,22H,1-3,7-8,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTOUBQPLURFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2C=CC(=C(C2=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333232 | |

| Record name | 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478247-80-2 | |

| Record name | 3-benzyl-1-cyclooctyl-4-hydroxypyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone typically involves the following steps:

Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Cyclooctyl Group: The cyclooctyl group can be introduced through a nucleophilic substitution reaction using a cyclooctyl halide and a suitable nucleophile.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl and cyclooctyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl chloride, cyclooctyl halide, aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield a variety of substituted pyridinones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 4-hydroxy-2-pyridinones, including 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone, possess significant antimicrobial activity. For instance, studies have demonstrated that certain 4-hydroxy-2-pyridinone compounds exhibit moderate inhibitory effects against various Gram-positive bacteria, with minimal effects on Gram-negative strains . The presence of the benzyl group in the structure is believed to enhance this activity through improved interaction with bacterial cell membranes.

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies have reported that similar pyridinone derivatives exhibit cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity . The mechanism behind this activity may involve the chelation of metal ions, which is crucial for many cellular processes.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. Compounds within the hydroxypyridinone class have been evaluated for their ability to inhibit tyrosinase activity. For example, some derivatives have shown IC50 values in the low micromolar range against tyrosinase, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization steps to introduce the benzyl and cyclooctyl groups. The characterization of this compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can aid in optimizing its biological properties. Key factors influencing its activity include:

- Substituent Effects : The nature and position of substituents on the pyridinone ring can significantly alter its biological activity.

- Chelation Properties : The ability to chelate metal ions is crucial for its antimicrobial and anticancer activities.

Antimicrobial Efficacy Study

In a study assessing the antimicrobial efficacy of various pyridinone derivatives, this compound was tested against a panel of bacteria. Results indicated that it exhibited moderate activity against Staphylococcus aureus and other Gram-positive bacteria while showing limited efficacy against Gram-negative strains . This study highlights its potential as a lead compound for developing new antibacterial agents.

Tyrosinase Inhibition Research

A recent investigation into novel tyrosinase inhibitors revealed that derivatives similar to this compound displayed significant inhibitory effects on tyrosinase activity, with implications for cosmetic applications targeting skin pigmentation disorders . This reinforces the compound's versatility in both medicinal and cosmetic fields.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridinone derivatives and their comparative attributes:

Pharmacokinetic and Bioactivity Insights

- Solubility and Bioavailability: Derivatives with polar modifications (e.g., hydroxymethyl groups) exhibit improved solubility and oral bioavailability compared to lipophilic variants like the cyclooctyl analogue . For instance, hybrid pyridinones with pyridine rings in side chains (e.g., compound 97 in Bueno et al., 2018) demonstrated 2–3× higher bioavailability than unmodified analogues .

- Antimalarial Activity : The cyclooctyl derivative’s bulky substituent may enhance binding to parasitic targets (e.g., Plasmodium cytochrome bc₁ complex) but could compromise solubility, necessitating formulation optimization .

- Anti-inflammatory Applications : Compounds with trifluoromethyl or propenyl groups (e.g., ) show superior anti-inflammatory potency compared to benzyl/cycloalkyl derivatives, likely due to enhanced electron-withdrawing effects and steric interactions .

Biological Activity

3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a pyridinone core with a hydroxyl group at the 4-position, a benzyl group at the 3-position, and a cyclooctyl group at the 1-position. Its molecular formula is C₁₈H₁₉NO₂, with a molecular weight of approximately 311.4 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator of various biological pathways, including:

- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses by affecting cytokine release and immune cell activity .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against AChE. The IC50 values reported in various studies indicate its potential as a lead compound for drug development targeting cognitive disorders.

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| This compound | 5.90 ± 0.07 | 6.76 ± 0.04 |

| Donepezil | 0.10 | Not applicable |

| Rivastigmine | 0.08 | Not applicable |

Case Studies

Several studies have explored the pharmacological properties of compounds related to pyridinones, including:

- Neuroprotective Effects : A study indicated that derivatives similar to this compound exhibited neuroprotective effects in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

- Anti-cancer Activity : Research has shown that pyridinone derivatives can inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

The unique cyclooctyl group in this compound differentiates it from other pyridinone derivatives, such as:

| Compound | Structure Type | Primary Activity |

|---|---|---|

| 3-benzyl-1-cyclohexyl-4-hydroxy-2(1H)-pyridinone | Cyclohexyl derivative | Moderate AChE inhibition |

| 3-benzyl-1-cyclopentyl-4-hydroxy-2(1H)-pyridinone | Cyclopentyl derivative | Lower AChE inhibition |

The presence of the cyclooctyl moiety enhances steric hindrance and potentially increases binding affinity for target enzymes compared to its cyclohexyl and cyclopentyl analogs.

Q & A

Q. What are the common synthetic routes for 3-benzyl-1-cyclooctyl-4-hydroxy-2(1H)-pyridinone, and how do reaction conditions influence yield?

The synthesis of 2(1H)-pyridinones often employs intramolecular cyclization or multicomponent reactions. For example, intramolecular Knoevenagel condensation of bifunctional precursors containing carbonyl and amide groups can yield the pyridinone core under basic catalysis . Another approach involves nucleophilic substitution, where hydroxyl groups displace halides in aromatic systems (e.g., 4-chloroquinoline reacting with 3-hydroxy-2(1H)-pyridinone under basic conditions) . Key factors affecting yield include:

- Base selection : Strong bases (e.g., NaOH) accelerate cyclization but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Temperature : Cyclooctyl group incorporation may require elevated temperatures (80–100°C) to overcome steric hindrance .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?

Critical characterization methods include:

- NMR :

- ¹H NMR : The deshielded hydroxyl proton (δ 10–12 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm) are key markers. Cyclooctyl protons appear as complex multiplets (δ 1.2–2.5 ppm) .

- ¹³C NMR : The carbonyl carbon (C-2) resonates at δ 165–170 ppm, while the hydroxyl-bearing C-4 appears at δ 95–100 ppm .

- IR : A strong absorption band near 1650 cm⁻¹ confirms the lactam (C=O) stretch .

- Mass spectrometry : High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]+) from analogs by exact mass (<5 ppm error) .

Q. What are the documented biological activities of 2(1H)-pyridinone derivatives, and how does structural substitution impact efficacy?

Pyridinones exhibit diverse bioactivities, including anti-inflammatory and antimicrobial properties. For example:

- Anti-inflammatory action : Substitutions at C-3 (e.g., benzyl groups) enhance lipophilicity, improving membrane penetration .

- Metal chelation : The 4-hydroxy group enables iron(III) binding, relevant in treating oxidative stress disorders .

- Structure-activity relationship (SAR) : Cyclooctyl groups may increase metabolic stability but reduce solubility, necessitating formulation optimization .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

Contradictions in splitting patterns often arise from:

- Dynamic rotational barriers in cyclooctyl groups : Variable-temperature NMR (VT-NMR) can clarify conformational exchange broadening .

- Tautomerism : The keto-enol equilibrium in the pyridinone ring may shift with solvent polarity. Deuterated DMSO stabilizes the lactam form, simplifying interpretation .

- Paramagnetic impurities : Chelation with residual metals (e.g., Fe³⁺) broadens peaks. EDTA washing or filtration improves resolution .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Charge distribution : The hydroxyl group’s electron-withdrawing effect activates C-3 for benzylation .

- Transition states : Intramolecular cyclization barriers correlate with cyclooctyl ring strain (e.g., chair vs. boat conformers) .

- Solvent effects : PCM (Polarizable Continuum Model) simulations predict solvation energy changes in polar aprotic solvents .

Q. How do steric effects from the cyclooctyl group influence catalytic hydrogenation or cross-coupling reactions?

The bulky cyclooctyl moiety:

- Reduces reaction rates : Steric hindrance limits access to catalytic sites in Pd-mediated couplings (e.g., Suzuki-Miyaura) .

- Directs regioselectivity : In hydrogenation, the benzyl group may shield one face of the pyridinone ring, favoring β-face reduction .

- Workarounds : Use of bulky ligands (e.g., XPhos) or high-pressure H₂ (5–10 atm) improves efficiency .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

Instability arises from:

- Lactam ring hydrolysis : Buffering near pH 7.0 or lyophilization prevents acid/base degradation .

- Oxidation of the 4-hydroxy group : Antioxidants (e.g., BHT) or inert atmosphere storage (N₂/Ar) extends shelf life .

- Formulation : Encapsulation in cyclodextrins or liposomes enhances stability in aqueous media .

Q. How can structure-based drug design optimize this compound for selective kinase inhibition?

Approaches include:

- Docking studies : Targeting ATP-binding pockets with the pyridinone core as a hinge-binding motif .

- Substitution at C-1 : Bulky cyclooctyl groups may occupy hydrophobic pockets, improving selectivity over off-target kinases .

- Prodrug strategies : Esterification of the 4-hydroxy group enhances bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.